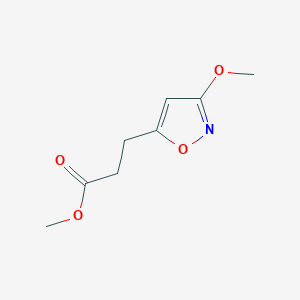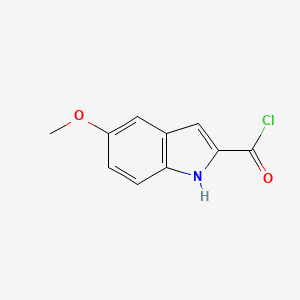
5-methoxy-1H-indole-2-carbonyl chloride
Overview
Description
5-Methoxy-1H-indole-2-carbonyl chloride: is a chemical compound with the molecular formula C10H8ClNO2 . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 5-methoxy-1H-indole-2-carbonyl chloride Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
The exact mode of action of This compound It is known that indole derivatives interact with their targets, leading to various biological activities
Biochemical Pathways
The biochemical pathways affected by This compound Indole derivatives are known to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of the action of This compound It is known that indole derivatives have diverse biological activities
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the reaction of indoles can be modulated by the electronic properties of the substituents . This suggests that environmental factors could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
5-Methoxy-1H-indole-2-carbonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit anti-inflammatory, antiviral, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect oxidative stress and enhance long-term potentiation in neuronal cells . Additionally, they can induce apoptosis in cancer cells by activating specific signaling pathways . These cellular effects highlight the potential therapeutic applications of this compound in treating various diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, indole derivatives can form hydrogen bonds with specific amino acid residues in enzyme active sites, leading to inhibition of enzyme activity . Additionally, they can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms are critical for understanding the biochemical activities of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can form stable complexes with other molecules, which can influence their activity over time . Additionally, the degradation of this compound can lead to the formation of metabolites with different biological activities . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including modulation of oxidative stress and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome . These dosage effects are critical for determining the safe and effective use of this compound in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The metabolic pathways of this compound are essential for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, indole derivatives can be transported across cell membranes by organic anion transporters and organic cation transporters . Additionally, binding proteins, such as albumin, can facilitate the distribution of this compound in the bloodstream . These transport and distribution mechanisms are crucial for determining the bioavailability and therapeutic efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, indole derivatives can localize to the mitochondria and modulate mitochondrial function, including oxidative phosphorylation and apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its biochemical activities and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-1H-indole-2-carbonyl chloride typically involves the chlorination of 5-methoxyindole-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) in the presence of a base such as pyridine. The reaction conditions usually involve refluxing the mixture to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure safety and efficiency. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: It can be reduced to 5-methoxy-1H-indole-2-carboxylic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to form more complex indole derivatives.
Common Reagents and Conditions:
Substitution: Reagents like amines, alcohols, and thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Amides, esters, and thioesters: from substitution reactions.
5-Methoxy-1H-indole-2-carboxylic acid: from reduction reactions.
Complex indole derivatives: from oxidation reactions.
Scientific Research Applications
Chemistry: 5-Methoxy-1H-indole-2-carbonyl chloride is used as an intermediate in the synthesis of various indole derivatives. It is a valuable building block in organic synthesis and medicinal chemistry .
Biology: In biological research, it is used to study the effects of indole derivatives on cellular processes. It has been investigated for its potential neuroprotective properties .
Medicine: The compound is explored for its potential therapeutic applications, including its role in developing new drugs for treating neurological disorders and cancer .
Industry: In the industrial sector, it is used in the production of pharmaceuticals and agrochemicals. Its derivatives are used as active ingredients in various formulations .
Comparison with Similar Compounds
- 5-Methoxyindole-2-carboxylic acid
- 5-Methoxy-1H-indole-2-carbaldehyde
- 5-Methoxy-1H-indole-2-carboxamide
Comparison: 5-Methoxy-1H-indole-2-carbonyl chloride is unique due to its reactivity as an acyl chloride. This reactivity allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. In contrast, its similar compounds, such as 5-methoxyindole-2-carboxylic acid, are less reactive and are primarily used as starting materials for further derivatization .
Properties
IUPAC Name |
5-methoxy-1H-indole-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-7-2-3-8-6(4-7)5-9(12-8)10(11)13/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXUDMBBSQODTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569516 | |
| Record name | 5-Methoxy-1H-indole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62099-65-4 | |
| Record name | 5-Methoxy-1H-indole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




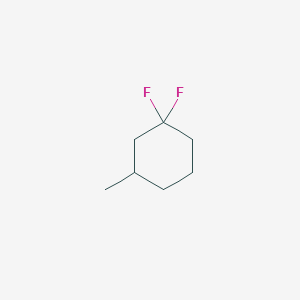
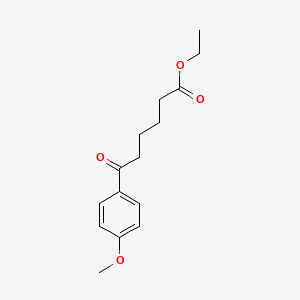
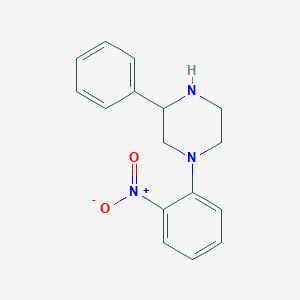
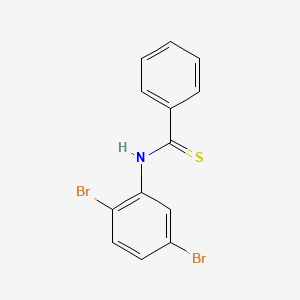
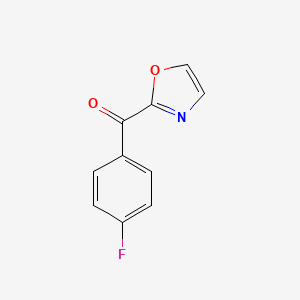
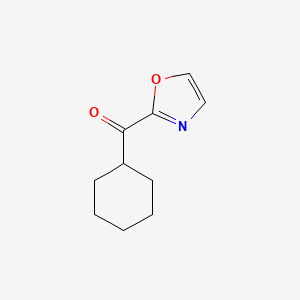
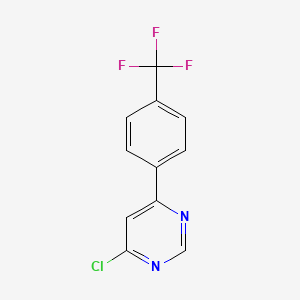
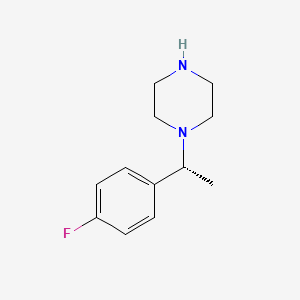

![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B1317562.png)

